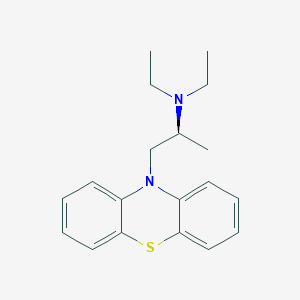

(S)-ethopropazine

Description

Structure

3D Structure

Properties

CAS No. |

852369-52-9 |

|---|---|

Molecular Formula |

C19H24N2S |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

(2S)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m0/s1 |

InChI Key |

CDOZDBSBBXSXLB-HNNXBMFYSA-N |

SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

Isomeric SMILES |

CCN(CC)[C@@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

Canonical SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Ethopropazine: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethopropazine, an enantiomer of the phenothiazine derivative ethopropazine, is a pharmacologically active compound primarily utilized for its anticholinergic properties in the management of Parkinson's disease and other motor disorders.[1] Its therapeutic effects are attributed to the modulation of multiple neurotransmitter systems. The core mechanism involves the antagonism of muscarinic acetylcholine receptors (mAChRs), which helps restore the balance between the cholinergic and dopaminergic systems in the brain.[1] Additionally, this compound exhibits significant, stereoselective inhibition of butyrylcholinesterase (BChE). This guide provides a detailed examination of the molecular mechanisms of this compound, presenting quantitative data, experimental methodologies, and visual representations of its action on key signaling pathways.

Core Pharmacological Profile

This compound is a multifactorial drug agent with a distinct pharmacological profile. While its primary classification is an anticholinergic agent, it also interacts with other receptors and enzymes, contributing to its overall therapeutic and side-effect profile.

-

Primary Mechanism: Muscarinic Acetylcholine Receptor Antagonism The principal mechanism of action of ethopropazine is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] It is believed to correct the imbalance between the excitatory cholinergic and inhibitory dopaminergic systems in the corpus striatum, a key pathology in Parkinsonism. Ethopropazine appears to exhibit the highest affinity for the M1 receptor subtype.[3] By blocking these Gq-coupled receptors, it reduces cholinergic hyperactivity that results from dopamine deficiency.[1] While quantitative binding data for the specific (S)-enantiomer at muscarinic receptor subtypes are not extensively documented in publicly available literature, the anticholinergic effects are central to its efficacy.

-

Secondary Mechanism: Butyrylcholinesterase (BChE) Inhibition Ethopropazine is a potent and selective inhibitor of butyrylcholinesterase (BChE), with significantly weaker activity against acetylcholinesterase (AChE).[4] This interaction has been studied stereoselectively, revealing a higher affinity for the (R)-enantiomer.

-

Other Pharmacological Activities As a phenothiazine derivative, ethopropazine also possesses antagonist activity at dopamine D2, adrenergic, and histamine H1 receptors.[2][5] These interactions are generally weaker than its anticholinergic activity and may contribute to its side-effect profile, such as sedation (H1 antagonism) and orthostatic hypotension (alpha-adrenergic antagonism). It also acts as a non-selective NMDA receptor antagonist.[4]

Quantitative Pharmacological Data

The most well-defined quantitative data for this compound pertains to its stereoselective inhibition of butyrylcholinesterase.

Table 1: Stereoselective Inhibition of Butyrylcholinesterase (BChE) by Ethopropazine Enantiomers

| Compound | Target Enzyme | Inhibition Type | Dissociation Constant (Ki) |

|---|---|---|---|

| This compound | Butyrylcholinesterase (BChE) | Competitive | 140 nM |

| (R)-Ethopropazine | Butyrylcholinesterase (BChE) | Competitive | 61 nM |

| Racemic Ethopropazine | Butyrylcholinesterase (BChE) | Competitive | 88 nM |

(Data sourced from Sinko G, et al., 2011)

Table 2: Qualitative Receptor Interaction Profile of Ethopropazine

| Receptor Target | Action | Potency | Role in Therapeutic Effect |

|---|---|---|---|

| Muscarinic Acetylcholine M1 Receptor | Antagonist | High | Primary mechanism for treating Parkinsonian symptoms |

| Dopamine D2 Receptor | Antagonist | Low | Contributes to antipsychotic effects of phenothiazines |

| Histamine H1 Receptor | Antagonist | Moderate | Contributes to sedative side effects |

| Alpha-Adrenergic Receptors | Antagonist | Moderate | Contributes to hypotensive side effects |

| NMDA Receptor | Antagonist | Non-selective | May contribute to neuroprotective effects |

Key Signaling Pathways

This compound exerts its effects by modulating specific intracellular signaling cascades through receptor antagonism.

Antagonism of the M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-proteins. Its antagonism by this compound is the cornerstone of the drug's therapeutic effect in Parkinson's disease. The binding of this compound blocks the downstream signaling cascade typically initiated by acetylcholine.

Caption: Antagonism of the Gq-coupled M1 receptor pathway by this compound.

Interaction with the D2 Dopamine Receptor Signaling Pathway

As a phenothiazine, ethopropazine has an affinity for D2 dopamine receptors, which are Gi/o-coupled GPCRs. Antagonism at these receptors inhibits the normal signaling cascade initiated by dopamine. This action is generally weaker than its anticholinergic effects but is relevant to the broader pharmacology of phenothiazines.

Caption: Antagonism of the Gi-coupled D2 receptor pathway by this compound.

Experimental Protocols

The quantitative data and mechanistic understanding of this compound are derived from specific biochemical and pharmacological assays.

Protocol: Butyrylcholinesterase (BChE) Inhibition Assay

This protocol describes a method to determine the inhibitory potency (Ki) of this compound on BChE activity using a spectrophotometric method.

Objective: To quantify the inhibition constant (Ki) of this compound for BChE.

Materials:

-

Purified human BChE

-

This compound stock solution

-

Acetylthiocholine (ATCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Spectrophotometer (plate reader) capable of reading absorbance at 412 nm

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in phosphate buffer. Prepare a range of ATCh substrate concentrations. Prepare a working solution of DTNB in buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, a fixed concentration of BChE, and varying concentrations of this compound to different wells. Include control wells with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium.

-

Reaction Initiation: Add DTNB solution to all wells. Initiate the enzymatic reaction by adding varying concentrations of the ATCh substrate to the wells.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time. The rate of change is proportional to the BChE activity, as the hydrolysis of ATCh produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis:

-

Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plots for each inhibitor and substrate concentration.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration to determine the type of inhibition (e.g., competitive, non-competitive).

-

For competitive inhibition, the Ki can be determined from a secondary plot of the apparent Km (Km,app) versus inhibitor concentration, or by using non-linear regression analysis to fit the data to the appropriate competitive inhibition model.

-

Caption: Experimental workflow for the BChE inhibition assay.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1) expressed in a cell line.

Objective: To determine the inhibition constant (Ki) of this compound for the M1 muscarinic receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human M1 receptor (e.g., CHO-M1 cells).

-

A high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

This compound stock solution.

-

A known high-affinity non-labeled antagonist for determining non-specific binding (e.g., Atropine).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Assay Setup: In test tubes or a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS, typically at or below its Kd), and a range of concentrations of the unlabeled competitor, this compound.

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to block all specific receptor binding.

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters trap the cell membranes with bound radioligand. Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter (measured in counts per minute, CPM).

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the CPM of the non-specific binding wells from the total binding and all competitor wells.

-

IC₅₀ Determination: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Kᵢ Calculation: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of this compound is multifaceted, with its primary therapeutic utility in Parkinson's disease stemming from its role as a muscarinic acetylcholine receptor antagonist. This action helps to alleviate the motor symptoms caused by the relative overactivity of the cholinergic system. While its affinity for the M1 receptor subtype is considered paramount, precise quantitative binding data for the (S)-enantiomer at individual muscarinic and dopaminergic subtypes remains an area for further investigation. Conversely, its interaction with butyrylcholinesterase is well-characterized and demonstrates clear stereoselectivity, with the (S)-enantiomer being a potent, though slightly less so than its (R)-counterpart, inhibitor. A comprehensive understanding of its engagement with multiple targets is crucial for optimizing its therapeutic application and anticipating its side-effect profile.

References

- 1. What is Ethopropazine Hydrochloride used for? [synapse.patsnap.com]

- 2. Ethopropazine Hydrochloride | C19H25ClN2S | CID 122824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

(S)-Ethopropazine Stereoisomer: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the (S)-ethopropazine stereoisomer. Ethopropazine, a phenothiazine derivative, is recognized for its anticholinergic, antihistaminic, and antiadrenergic properties, and has been utilized in the management of Parkinson's disease. As a chiral molecule, the stereochemistry of ethopropazine plays a critical role in its pharmacological profile. This document collates available quantitative data on the interaction of this compound with its biological targets, details the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows. The primary focus is on its well-characterized interaction with butyrylcholinesterase (BChE), while also exploring its engagement with muscarinic, dopaminergic, histaminic, and adrenergic receptors.

Introduction

Ethopropazine, chemically known as 10-(2-diethylaminopropyl)phenothiazine, is a medication belonging to the phenothiazine class of drugs.[1][2] It has been employed as an antiparkinsonian agent due to its ability to antagonize muscarinic acetylcholine receptors.[3][4] Furthermore, its pharmacological profile includes interactions with histamine and adrenergic receptors.[2][3][4][5] Ethopropazine possesses a chiral center, leading to the existence of (S)- and (R)-enantiomers. It is well-established that stereoisomers of a drug can exhibit distinct pharmacological and toxicological properties.[6][7] This guide specifically focuses on the biological activity of the this compound stereoisomer, providing a detailed analysis of its known interactions with various biological targets.

Quantitative Biological Activity

The biological activity of this compound has been most quantitatively characterized at butyrylcholinesterase (BChE). Data on its interaction with other receptor systems is less specific for the (S)-enantiomer, with most available information pertaining to the racemic mixture.

Butyrylcholinesterase (BChE) Inhibition

This compound is an inhibitor of BChE. The interaction has been studied in detail, revealing stereoselectivity with the (R)-enantiomer generally showing higher affinity.[1] The dissociation constants for this compound with BChE are summarized in the table below.

| Target Enzyme | Ligand | Parameter | Value (nM) |

| Butyrylcholinesterase (BChE) | This compound | Kd | 140[1] |

| Acetylated Butyrylcholinesterase | This compound | Kd | 730[1] |

Muscarinic Receptor Antagonism

While ethopropazine is known to be a muscarinic antagonist, specific quantitative data for the (S)-enantiomer is limited. Studies on the racemic mixture indicate that ethopropazine has a low selectivity for the M1 muscarinic receptor subtype compared to other anticholinergic drugs.[8] The primary mechanism of action is believed to be the competitive antagonism at muscarinic receptors, which helps in correcting the cholinergic-dopaminergic imbalance in Parkinson's disease.[7][9]

Dopamine Receptor Interaction

Information regarding the stereospecific interaction of this compound with dopamine receptors is not extensively available in the form of quantitative binding affinities. As a phenothiazine derivative, some interaction with dopamine receptors is expected, but further research is required to quantify the specific contribution of the (S)-enantiomer.

Histamine Receptor Antagonism

Ethopropazine exhibits histamine H1 receptor antagonism.[10][11] However, specific Ki or IC50 values for the this compound stereoisomer are not readily found in the current literature. The antihistaminic activity likely contributes to some of the sedative side effects observed with the racemic drug.

Adrenergic Receptor Antagonism

The antagonistic effects of ethopropazine at adrenergic receptors have been noted.[1][5] This activity may contribute to the cardiovascular side effects of the drug. Quantitative data detailing the stereospecific binding of this compound to adrenergic receptor subtypes is an area requiring further investigation.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of ethopropazine's biological activity.

Butyrylcholinesterase (BChE) Inhibition Assay

The inhibition of BChE by ethopropazine enantiomers is typically determined using a spectrophotometric method, often a modified Ellman's assay.

-

Principle: The assay measures the activity of BChE by monitoring the hydrolysis of a substrate, such as acetylthiocholine, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring the absorbance at a specific wavelength (typically 412 nm). The rate of color development is proportional to the enzyme activity. The inhibitory effect of ethopropazine is determined by measuring the reduction in enzyme activity in the presence of the compound.

-

Materials:

-

Butyrylcholinesterase (from equine serum or human source)

-

Acetylthiocholine (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound hydrochloride

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Spectrophotometer (microplate reader or cuvette-based)

-

-

Procedure:

-

Prepare stock solutions of BChE, acetylthiocholine, DTNB, and this compound in the appropriate buffer.

-

In a 96-well plate or cuvettes, add the phosphate buffer.

-

Add the desired concentrations of this compound to the test wells. Control wells should contain buffer instead of the inhibitor.

-

Add the BChE solution to all wells and incubate for a specific period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

-

Dissociation constants (Kd) can be determined by performing the assay at various substrate and inhibitor concentrations and fitting the data to appropriate kinetic models.[1]

-

Radioligand Binding Assays (General Protocol)

Radioligand binding assays are commonly used to determine the affinity of a ligand for a receptor. The following is a general protocol that can be adapted for muscarinic, dopamine, histamine, and adrenergic receptors.

-

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand is then competed with by an unlabeled ligand, in this case, this compound. The ability of this compound to displace the radioligand from the receptor is measured, and from this, its binding affinity (Ki) can be calculated.

-

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

A specific high-affinity radioligand for the target receptor (e.g., [3H]QNB for muscarinic receptors, [3H]spiperone for dopamine D2 receptors, [3H]pyrilamine for histamine H1 receptors, [3H]prazosin for α1-adrenergic receptors).

-

This compound hydrochloride (unlabeled competitor).

-

A non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

-

Assay buffer specific to the receptor system.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes or a 96-well plate, add the assay buffer, the cell membranes, the radioligand (at a concentration near its Kd), and either buffer (for total binding), the unlabeled competitor (this compound at various concentrations), or the non-specific binding control.

-

Incubate the mixture at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competition binding experiment (percentage of specific binding versus the concentration of this compound) are then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the biological activity of this compound.

Figure 1: Workflow for the butyrylcholinesterase (BChE) inhibition assay.

Figure 2: General workflow for a competitive radioligand binding assay.

Figure 3: Simplified signaling pathway in Parkinson's disease and the site of action for ethopropazine.

Conclusion

The this compound stereoisomer exhibits a defined inhibitory activity at butyrylcholinesterase, with a moderate affinity. While its activity as a muscarinic antagonist is a key component of its therapeutic rationale in Parkinson's disease, specific quantitative data for the (S)-enantiomer at muscarinic, as well as dopamine, histamine, and adrenergic receptors, remains an area for further research. The experimental protocols provided in this guide offer a foundation for conducting such investigations. A more complete understanding of the stereospecific pharmacology of ethopropazine will be crucial for optimizing its therapeutic use and minimizing potential adverse effects. Future studies should focus on elucidating the binding affinities and functional potencies of the individual enantiomers at a broader range of relevant biological targets.

References

- 1. Mechanism of stereoselective interaction between butyrylcholinesterase and ethopropazine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. H1-receptor antagonists: clinical pharmacology and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Muscarinic Acetylcholine Receptor Subtypes as Potential Drug Targets for the Treatment of Schizophrenia, Drug Abuse, and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M(1) and M(2) muscarinic acetylcholine receptor subtypes mediate Ca(2+) channel current inhibition in rat sympathetic stellate ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethopropazine Hydrochloride | C19H25ClN2S | CID 122824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-Profenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral molecule (S)-profenamine, also known as (S)-ethopropazine. Profenamine is a phenothiazine derivative with anticholinergic properties, making it a molecule of interest in the study of neurodegenerative diseases such as Parkinson's disease.[1] This document details a chemoenzymatic synthetic route, full characterization methodologies, and an exploration of its relevant signaling pathways.

Synthesis of (S)-Profenamine

The asymmetric synthesis of (S)-profenamine is achieved through a four-step chemoenzymatic process. This method utilizes a lipase-catalyzed kinetic resolution to establish the required stereocenter, followed by chemical transformations to yield the final product.[2][3]

Synthetic Workflow

The overall synthetic pathway for (S)-profenamine is depicted below. The process begins with the synthesis of the racemic alcohol, which is then resolved enzymatically. The desired (S)-alcohol is subsequently converted to the corresponding bromide and finally aminated to produce (S)-profenamine.

Experimental Protocols

Step 1: Synthesis of rac-1-(10H-phenothiazin-10-yl)propan-2-ol [2][4]

-

Reaction Setup: To a solution of phenothiazine in dry tetrahydrofuran (THF) under an inert atmosphere at -78 °C, add n-butyllithium (n-BuLi) dropwise.

-

Addition of Electrophile: After stirring for 1 hour, add propylene oxide to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is purified by column chromatography on silica gel to yield the racemic alcohol.

Step 2: Lipase-Catalyzed Kinetic Resolution [2][5][6]

-

Enzymatic Reaction: To a solution of the racemic alcohol in methyl tert-butyl ether (MTBE), add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Novozym 435).

-

Reaction Monitoring: Stir the mixture at 25 °C and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).

-

Separation: Once approximately 50% conversion is reached, stop the reaction and separate the unreacted (S)-alcohol from the (R)-acetate by column chromatography.

Step 3: Synthesis of (S)-10-(2-bromopropyl)-10H-phenothiazine [2][7]

-

Reaction Setup: Dissolve the (S)-alcohol in dry dichloromethane (CH2Cl2) under an inert atmosphere and cool to 0 °C.

-

Addition of Brominating Agent: Add phosphorus tribromide (PBr3) dropwise to the solution.

-

Reaction Progression: Stir the reaction at room temperature for 2 hours.

-

Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with CH2Cl2, dry the organic layer, and concentrate under reduced pressure. The crude bromide is used in the next step without further purification.

Step 4: Synthesis of (S)-Profenamine [2][4]

-

Reaction Setup: In a sealed tube, dissolve the crude (S)-bromide in toluene and add an excess of diethylamine.

-

Reaction Progression: Heat the mixture at 140 °C for 7 days.

-

Workup and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford (S)-profenamine.

Characterization of (S)-Profenamine

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-profenamine. The following section details the key analytical techniques employed.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for (S)-profenamine.

Table 1: 1H NMR Data for Profenamine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 6.80 | m | 8H | Aromatic protons |

| 4.10 - 3.90 | m | 2H | -CH2-N(CH2CH3)2 |

| 3.80 - 3.60 | m | 1H | -CH(CH3)- |

| 2.60 - 2.40 | q | 4H | -N(CH2CH3)2 |

| 1.25 | d | 3H | -CH(CH3)- |

| 1.00 | t | 6H | -N(CH2CH3)2 |

Table 2: 13C NMR Data for Profenamine

| Chemical Shift (ppm) | Assignment |

| 145.5 | Aromatic C (quaternary) |

| 127.0 | Aromatic CH |

| 126.5 | Aromatic CH |

| 122.0 | Aromatic CH |

| 115.5 | Aromatic CH |

| 55.0 | -CH(CH3)- |

| 48.0 | -CH2-N(CH2CH3)2 |

| 47.5 | -N(CH2CH3)2 |

| 15.0 | -CH(CH3)- |

| 12.0 | -N(CH2CH3)2 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected fragmentation pattern for profenamine under electron ionization (EI) is outlined below.

Table 3: Mass Spectrometry Fragmentation Data for Profenamine

| m/z | Proposed Fragment |

| 312 | [M]+• |

| 297 | [M - CH3]+ |

| 283 | [M - C2H5]+ |

| 214 | [M - N(C2H5)2 - CH2]+ |

| 198 | [Phenothiazine]+• |

| 86 | [CH(CH3)N(C2H5)2]+• |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the synthesized (S)-profenamine.[9][10][11]

Experimental Protocol:

-

Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel OD-H), is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an amine additive (e.g., diethylamine) is commonly employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the phenothiazine chromophore absorbs strongly (around 254 nm) is suitable.

-

Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Signaling Pathways

Profenamine exerts its pharmacological effects primarily through its antagonist activity at muscarinic acetylcholine receptors and N-methyl-D-aspartate (NMDA) receptors.[1]

Muscarinic Acetylcholine Receptor M1 (M1R) Antagonism

Profenamine acts as an antagonist at the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) of the Gq subtype.[12][13] Blockade of this receptor inhibits the downstream signaling cascade initiated by acetylcholine.

References

- 1. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine [beilstein-journals.org]

- 3. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ethopropazine Hydrochloride | C19H25ClN2S | CID 122824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 10. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Enantioselective Synthesis of Ethopropazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of ethopropazine, a chiral phenothiazine derivative with significant applications in pharmacology. The document details a chemoenzymatic approach, offering a robust and highly selective pathway to both (R)- and (S)-enantiomers of ethopropazine. This method stands as a significant advancement over classical resolution techniques, providing high enantiomeric purity.

Introduction

Ethopropazine, a phenothiazine derivative, is utilized as an anticholinergic and antiparkinsonian drug.[1] Its therapeutic effects are stereospecific, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure ethopropazine is of paramount importance in drug development and manufacturing. This guide focuses on a chemoenzymatic route that employs a lipase-catalyzed kinetic resolution of a key chiral intermediate, followed by a stereodivergent amination.[2][3] An alternative classical approach involving the fractional crystallization of diastereomeric salts is also discussed for comparative purposes.[4][5][6]

Chemoenzymatic Synthesis Pathway

A highly effective four-step chemoenzymatic route has been developed for the synthesis of both (R)- and (S)-enantiomers of ethopropazine.[2][3][7] The core of this strategy lies in the enzymatic kinetic resolution of the racemic alcohol, 1-(10H-phenothiazin-10-yl)propan-2-ol.

Experimental Protocols

Synthesis of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol[2]

To a solution of phenothiazine (1.0 equivalent) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.5 equivalents) is added dropwise. The mixture is stirred for 1 hour at this temperature, after which propylene oxide (2.0 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield racemic 1-(10H-phenothiazin-10-yl)propan-2-ol.

Lipase-Catalyzed Kinetic Resolution[2]

The racemic alcohol (1.0 equivalent) is dissolved in methyl tert-butyl ether (MTBE). To this solution, vinyl acetate (3.0 equivalents) and a lipase (Novozym 435, 20% w/w) are added. The suspension is stirred at 25 °C. The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC). Upon reaching approximately 50% conversion, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the unreacted (S)-alcohol and the formed (R)-acetate is separated by column chromatography.

Synthesis of Enantiopure Ethopropazine[2][3]

The separated enantiopure alcohol ((S)- or (R)-1-(10H-phenothiazin-10-yl)propan-2-ol) is dissolved in dichloromethane (CH₂Cl₂). Phosphorus tribromide (PBr₃, 1.0 equivalent) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched with ice-water and the product is extracted with CH₂Cl₂. The organic layer is dried and concentrated to give the corresponding bromo derivative. The (R)-acetate requires prior hydrolysis with sodium hydroxide in methanol to yield the (R)-alcohol before proceeding with the bromination.

-

For Inversion of Configuration: The enantiopure bromo derivative (1.0 equivalent) and diethylamine (50 equivalents) are heated in toluene in a sealed tube at 140 °C for 7 days. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography to yield ethopropazine with an inverted stereochemistry.

-

For Retention of Configuration: The enantiopure bromo derivative (1.0 equivalent) and diethylamine (20 equivalents) are heated in methanol in a sealed tube at 90 °C for 4 days. The work-up and purification are performed as described for the inversion reaction to yield ethopropazine with retained stereochemistry.

Data Presentation

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol [2]

| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of (S)-alcohol (%) | ee of (R)-acetate (%) |

| Novozym 435 | Vinyl acetate | MTBE | 24 | 50.5 | >99 | 94 |

| Lipozyme TL IM | Vinyl acetate | MTBE | 48 | 49.5 | 98 | 99 |

Table 2: Synthesis of (R)- and this compound via Stereodivergent Amination [2]

| Starting Material | Amine | Solvent | Reaction | Product | Yield (%) | ee (%) |

| (S)-bromide | Diethylamine | Toluene | Inversion | (R)-Ethopropazine | 65 | 98 |

| (R)-bromide | Diethylamine | Toluene | Inversion | This compound | 68 | 92 |

| (S)-bromide | Diethylamine | Methanol | Retention | This compound | 72 | 84 |

| (R)-bromide | Diethylamine | Methanol | Retention | (R)-Ethopropazine | 75 | 96 |

Alternative Method: Classical Resolution

An alternative to the chemoenzymatic approach is the classical resolution of racemic ethopropazine through the formation of diastereomeric salts.[4][5][6] This method involves reacting racemic ethopropazine with a chiral resolving agent, such as dibenzoyltartaric acid, to form diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.[4][5] The separated diastereomers are then treated with a base to liberate the corresponding enantiomers of ethopropazine.

While effective, this method can be more laborious and may result in lower overall yields of the desired enantiomer compared to the chemoenzymatic approach. The enantiomeric purity of the final products obtained through this method is typically determined by chiral HPLC.[4][5]

Analytical Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical step in the enantioselective synthesis of ethopropazine. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method.[2][4][5]

Typical HPLC Conditions: [4][5]

-

Column: Chiralcel OJ

-

Mobile Phase: n-hexane/t-butanol/triethylamine (100:3:0.5)

-

Detection: UV

These conditions allow for the baseline separation of the (R)- and (S)-enantiomers of ethopropazine, enabling accurate quantification of the enantiomeric excess.

Conclusion

The chemoenzymatic synthesis route offers a highly efficient and stereoselective method for the preparation of both enantiomers of ethopropazine. The key advantages of this approach include high enantiomeric purities, good yields, and the ability to access either enantiomer through a stereodivergent amination strategy. While classical resolution methods provide an alternative, the chemoenzymatic pathway represents a more modern and often more efficient approach for the production of enantiomerically pure ethopropazine for pharmaceutical applications.

References

- 1. Ethopropazine Hydrochloride | C19H25ClN2S | CID 122824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Ethopropazine as a Butyrylcholinesterase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethopropazine, a phenothiazine derivative, is recognized for its role as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases such as Alzheimer's disease. While often studied as a racemic mixture, the stereoisomers of ethopropazine exhibit distinct inhibitory profiles against BChE. This technical guide provides a comprehensive overview of (S)-ethopropazine's interaction with BChE, including its synthesis, inhibitory kinetics, and the broader context of its potential therapeutic applications. Notably, while the topic specifies this compound, current research indicates that the (R)-enantiomer is the more potent inhibitor of BChE. This guide will present the data for both enantiomers to provide a complete and accurate scientific perspective.

Stereoselective Inhibition of Butyrylcholinesterase

Ethopropazine possesses a chiral center, leading to the existence of (S)- and (R)-enantiomers. Research has demonstrated a clear stereoselectivity in the inhibition of BChE by these enantiomers. The (R)-enantiomer of ethopropazine generally displays a higher affinity and more potent inhibition of BChE compared to the (S)-enantiomer[1][2]. This stereoselectivity is a critical consideration in the development of ethopropazine-based therapeutics.

Quantitative Data on BChE Inhibition

The inhibitory potency of ethopropazine and its enantiomers against BChE has been quantified in several studies. The data, including dissociation constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are summarized in the tables below. It is important to note the variability in reported IC₅₀ values, which can be attributed to differences in experimental conditions, such as enzyme source, substrate concentration, and assay methodology.

Table 1: Dissociation Constants (Kᵢ) of Ethopropazine Enantiomers and Racemate for Butyrylcholinesterase

| Inhibitor | Kᵢ for BChE (nM) | Kᵢ for Acetylated BChE (nM) |

| (R)-Ethopropazine | 61[1] | 268[1] |

| This compound | 140[1] | 730[1] |

| Racemic Ethopropazine | 88[1] | 365[1] |

Table 2: IC₅₀ Values of Racemic Ethopropazine for Butyrylcholinesterase

| Enzyme Source | IC₅₀ | Reference |

| Human Erythrocyte Lysates | 15.14 µM | [3] |

| Not Specified | 210 nM | [4] |

| Recombinant Human BChE | 1.70 ± 0.53 µM | [5] |

| Human Plasma BChE | 1.6 µM | [6] |

Mechanism of Action

The interaction between ethopropazine and BChE is characterized as a reversible inhibition. Molecular modeling and kinetic studies suggest a multi-step binding process[1][7]. Initially, the ethopropazine molecule binds to the peripheral anionic site at the entrance of the enzyme's active site gorge. Subsequently, the inhibitor "slides" deeper into the gorge, where the phenothiazine ring system engages in π-π stacking interactions with aromatic residues, such as tryptophan 82 (Trp82), thereby blocking substrate access to the catalytic site[1][7].

Experimental Protocols

Chemoenzymatic Synthesis of (S)- and (R)-Ethopropazine

A four-step chemoenzymatic route has been developed for the synthesis of both enantiomers of ethopropazine with high enantiomeric excess[2]. The key steps are outlined below.

Diagram 1: Chemoenzymatic Synthesis of Ethopropazine Enantiomers

Caption: Workflow for the chemoenzymatic synthesis of (S)- and (R)-ethopropazine.

-

Synthesis of Racemic Alcohol: Phenothiazine is reacted with n-butyllithium followed by propylene oxide to yield racemic 1-(10H-phenothiazin-10-yl)propan-2-ol[2].

-

Lipase-Mediated Kinetic Resolution: The racemic alcohol undergoes kinetic resolution using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate). This step selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol[2].

-

Isolation of Enantiomers: The (S)-alcohol and the (R)-acetate are separated. The (R)-acetate is then hydrolyzed to yield the (R)-alcohol[2].

-

Conversion to Ethopropazine: Each alcohol enantiomer is first converted to its corresponding bromo derivative using phosphorus tribromide (PBr₃). Subsequent amination with diethylamine (Et₂NH) yields the respective (S)- or (R)-ethopropazine enantiomer[2].

Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound and its counterparts on BChE is typically determined using a modified Ellman's method. This colorimetric assay measures the activity of cholinesterases.

Diagram 2: Experimental Workflow for BChE Inhibition Assay

Caption: General workflow for determining BChE inhibition using the Ellman's method.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of BChE (from equine serum or human plasma) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Prepare serial dilutions of this compound in the same buffer. A solvent such as DMSO may be used for initial dissolution, ensuring the final concentration in the assay does not affect enzyme activity.

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

-

Prepare a solution of the substrate, S-butyrylthiocholine iodide, in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the buffer, BChE solution, and varying concentrations of the inhibitor (this compound). Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-30 minutes) to allow for binding.

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the butyrylthiocholine solution.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color produced is due to the reaction of the product of substrate hydrolysis, thiocholine, with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

For the determination of the inhibition constant (Kᵢ), the assay is performed at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models.

-

Signaling Pathways and Therapeutic Implications

The inhibition of BChE by compounds like ethopropazine has significant therapeutic implications, particularly in the context of Alzheimer's disease. In the Alzheimer's brain, while acetylcholinesterase (AChE) levels tend to decrease, BChE activity can be maintained or even increase, making it a viable therapeutic target to modulate acetylcholine levels.

Furthermore, BChE inhibition is linked to the cholinergic anti-inflammatory pathway . This pathway involves the attenuation of inflammatory responses through the action of acetylcholine on α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells like macrophages. By inhibiting BChE, the local concentration of acetylcholine can be increased, leading to a reduction in the production of pro-inflammatory cytokines.

Diagram 3: The Cholinergic Anti-inflammatory Pathway and the Role of BChE Inhibition

Caption: Role of BChE inhibition in the cholinergic anti-inflammatory pathway.

Conclusion

This compound, while being a less potent inhibitor of butyrylcholinesterase than its (R)-enantiomer, contributes to the overall inhibitory profile of the racemic mixture. The stereoselective nature of BChE inhibition by ethopropazine highlights the importance of chiral separation and individual enantiomer testing in drug development. The detailed experimental protocols for synthesis and enzymatic assays provided in this guide serve as a valuable resource for researchers in this field. The therapeutic potential of selective BChE inhibitors, particularly in modulating neuroinflammation in diseases like Alzheimer's, warrants further investigation. This in-depth guide provides a solid foundation for professionals engaged in the research and development of novel cholinesterase inhibitors.

References

- 1. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase and butyrylcholinesterase as markers of low-grade systemic inflammation | Annals of Hepatology [elsevier.es]

- 3. caymanchem.com [caymanchem.com]

- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethopropazine Hydrochloride | Parsidol | Profenamine | TargetMol [targetmol.com]

- 7. Mechanism of stereoselective interaction between butyrylcholinesterase and ethopropazine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (S)-Ethopropazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethopropazine hydrochloride, the (S)-enantiomer of the phenothiazine derivative ethopropazine, is a compound of interest in neuropharmacology. While the racemic mixture of ethopropazine has been clinically used for its anticholinergic properties in the management of Parkinson's disease, a detailed understanding of the pharmacological profile of its individual enantiomers is crucial for elucidating its precise mechanism of action and exploring its full therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, with a focus on its interactions with key molecular targets, supported by experimental data and detailed methodologies.

Core Pharmacological Activities

This compound hydrochloride exhibits a multi-target pharmacological profile, primarily acting as a muscarinic acetylcholine receptor antagonist and a butyrylcholinesterase (BChE) inhibitor. Evidence also suggests its interaction with N-methyl-D-aspartate (NMDA) receptors.

Butyrylcholinesterase (BChE) Inhibition

A key characteristic of ethopropazine is its stereoselective inhibition of BChE. The (R)-enantiomer demonstrates a higher affinity for BChE compared to the (S)-enantiomer. This stereoselectivity is important for understanding the overall pharmacological effect of the racemic mixture and for designing more specific therapeutic agents.

| Target Enzyme | Ligand | Dissociation Constant (Ki) (nM) |

| Butyrylcholinesterase (BChE) | (R)-Ethopropazine | 61 |

| This compound | 140 | |

| Racemic Ethopropazine | 88 | |

| Acetylated BChE | (R)-Ethopropazine | 268 |

| This compound | 730 | |

| Racemic Ethopropazine | 365 |

Table 1: Stereoselective Inhibition of Butyrylcholinesterase by Ethopropazine Enantiomers.[1][2]

Muscarinic Acetylcholine Receptor Antagonism

| Receptor Subtype | Ligand | Binding Affinity (Ki) (nM) |

| M1 Muscarinic | Racemic Ethopropazine | 3.1 |

| M2 Muscarinic | Racemic Ethopropazine | 7.2 |

Table 2: Binding Affinity of Racemic Ethopropazine for Muscarinic M1 and M2 Receptors in Rat Brain Preparations.[3]

NMDA Receptor Antagonism

Ethopropazine has been reported to act as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist[4]. This activity may contribute to its neuroprotective effects and its potential efficacy in conditions beyond Parkinson's disease, such as neuropathic pain. Quantitative binding or functional data specifically for the (S)-enantiomer at NMDA receptors are currently limited in the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound hydrochloride.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the inhibitory activity of this compound on BChE.

Principle: The assay measures the activity of BChE by monitoring the production of thiocholine from the hydrolysis of a substrate, such as butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Butyrylcholinesterase (human serum or recombinant)

-

Butyrylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

This compound hydrochloride

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO).

-

Prepare working solutions of BChE, butyrylthiocholine iodide, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

This compound hydrochloride solution at various concentrations (for IC50 determination) or a fixed concentration.

-

A control well should contain the vehicle instead of the inhibitor.

-

-

-

Enzyme Addition:

-

Add the BChE solution to each well to initiate the pre-incubation.

-

Incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding the butyrylthiocholine iodide solution to each well.

-

Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader in kinetic mode for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percent inhibition for each concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of this compound hydrochloride for specific muscarinic receptor subtypes (e.g., M1, M2).

Principle: The assay measures the ability of a non-radioactive compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) for binding to the receptor. The concentration of the unlabeled compound that displaces 50% of the radioligand binding (IC50) is determined, and from this, the Ki value is calculated.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)

-

This compound hydrochloride

-

Assay buffer (e.g., phosphate buffer with MgCl₂)

-

Non-specific binding control (e.g., a high concentration of a non-selective muscarinic antagonist like atropine)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound hydrochloride.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Incubation:

-

In test tubes or a 96-well plate, combine:

-

Cell membranes

-

Radiolabeled ligand at a concentration near its Kd.

-

Varying concentrations of this compound hydrochloride.

-

For total binding, add vehicle instead of the unlabeled ligand.

-

For non-specific binding, add a saturating concentration of a non-labeled antagonist.

-

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Models

While specific in vivo data for this compound are scarce, the following animal models are relevant for evaluating its potential therapeutic effects based on the pharmacology of the racemic mixture.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is used to assess the potential of this compound to alleviate motor symptoms of Parkinson's disease.

Procedure:

-

Lesion Induction: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.

-

Behavioral Assessment: After a recovery period, assess motor deficits using tests such as:

-

Apomorphine- or Amphetamine-Induced Rotational Behavior: Measure the number of rotations contralateral or ipsilateral to the lesion, respectively, after drug administration.

-

Cylinder Test: Assess forelimb use asymmetry.

-

Stepping Test: Evaluate forelimb akinesia.

-

-

Drug Treatment: Administer this compound hydrochloride and assess its ability to reverse the motor deficits.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to evaluate the potential analgesic effects of this compound in neuropathic pain.

Procedure:

-

Nerve Injury: Create a unilateral chronic constriction injury of the sciatic nerve in rats.

-

Behavioral Assessment: Measure pain-related behaviors, including:

-

Mechanical Allodynia: Assess the withdrawal threshold to non-noxious mechanical stimuli using von Frey filaments.

-

Thermal Hyperalgesia: Measure the latency of paw withdrawal from a radiant heat source.

-

-

Drug Treatment: Administer this compound hydrochloride and evaluate its effect on the pain-related behaviors.

Signaling Pathways

The primary mechanism of action of this compound involves the modulation of cholinergic and potentially glutamatergic signaling pathways.

Conclusion

This compound hydrochloride possesses a distinct pharmacological profile characterized by its stereoselective inhibition of butyrylcholinesterase and its antagonism of muscarinic acetylcholine receptors. While its activity at NMDA receptors requires further quantitative characterization, the existing data suggest a multi-target mechanism that could be therapeutically beneficial in neurodegenerative and neuropathic conditions. The detailed experimental protocols provided in this guide offer a framework for further investigation into the specific pharmacological properties of this enantiomer, which is essential for advancing its potential clinical applications. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound hydrochloride.

References

(S)-Ethopropazine in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. Current treatments primarily focus on managing these symptoms. Ethopropazine, a phenothiazine derivative, has been used as an anticholinergic agent to alleviate the motor symptoms of Parkinson's disease.[1][2] As a chiral molecule, ethopropazine exists as two enantiomers, (S)-ethopropazine and (R)-ethopropazine. This technical guide focuses on the current state of research concerning the (S)-enantiomer of ethopropazine and its potential role in Parkinson's disease research, highlighting its known molecular interactions and providing detailed experimental methodologies.

Core Molecular Interactions of Ethopropazine

Ethopropazine exerts its therapeutic effects through modulation of several key targets in the central nervous system. Its primary mechanism is the blockade of muscarinic acetylcholine receptors, particularly the M1 subtype, which helps to restore the balance of cholinergic and dopaminergic activity in the basal ganglia.[1] Additionally, ethopropazine is a potent inhibitor of butyrylcholinesterase (BChE) and a non-selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3]

Quantitative Data on Ethopropazine and its Enantiomers

The following tables summarize the available quantitative data for ethopropazine and its enantiomers. It is important to note that there is a significant lack of data specifically for the (S)-enantiomer, with most studies focusing on the racemic mixture.

| Target | Ligand | Parameter | Value | Species | Source |

| Butyrylcholinesterase (BChE) | This compound | K_i | 140 nM | Not Specified | [4] |

| Butyrylcholinesterase (BChE) | Racemic Ethopropazine | K_i | 0.16 µM | Human | [5][6] |

| Butyrylcholinesterase (BChE) | Racemic Ethopropazine | IC_50 | 1.70 ± 0.53 µM | Human | [7] |

| Butyrylcholinesterase (BChE) | Racemic Ethopropazine | IC_50 | 210 nM | Not Specified | [4] |

| Acetylcholinesterase (AChE) | Racemic Ethopropazine | K_i | 393 µM | Human | [5][6] |

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound in the context of Parkinson's disease are not yet fully elucidated, its known interactions with key receptors and enzymes suggest several potential neuroprotective and symptomatic relief mechanisms.

Cholinergic System Modulation

The primary mechanism of ethopropazine is the antagonism of muscarinic acetylcholine receptors, predominantly the M1 subtype.[1] This action helps to counteract the relative overactivity of the cholinergic system that occurs due to dopamine depletion in Parkinson's disease, thereby alleviating motor symptoms.

Figure 1: Antagonism of the M1 muscarinic receptor by this compound.

Potential Neuroprotective Pathways

Given the implication of neuroinflammation and excitotoxicity in the progression of Parkinson's disease, the NMDA receptor antagonism and potential modulation of inflammatory pathways by this compound are of significant interest for their neuroprotective potential.[8] The PI3K/Akt/GSK3β signaling pathway is a critical regulator of neuronal survival, and its modulation is a key area of investigation for neuroprotective therapies in Parkinson's disease.[9][10] While direct evidence linking this compound to this pathway is currently lacking, it represents a plausible avenue for future research.

Figure 2: Hypothesized neuroprotective role of this compound via the Akt/GSK3β pathway.

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the inhibitory activity of this compound on BChE.

Materials:

-

Butyrylcholinesterase (BChE) from equine serum

-

S-butyrylthiocholine chloride (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound

-

0.1 M Sodium phosphate buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a solution of BChE in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of S-butyrylthiocholine chloride in phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add 140 µL of phosphate buffer.[4]

-

Add 20 µL of the this compound solution at various concentrations (a serial dilution is recommended to determine IC50). For the control, add 20 µL of DMSO.[4]

-

Add 20 µL of the BChE enzyme solution.[4]

-

Incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

-

Initiation of Reaction and Measurement:

-

Add 10 µL of DTNB solution to each well.[4]

-

Initiate the reaction by adding 10 µL of the S-butyrylthiocholine chloride solution.[4]

-

Immediately measure the change in absorbance at 412 nm over time using a microplate spectrophotometer. The rate of the reaction is proportional to the BChE activity.[4]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Figure 3: Workflow for the butyrylcholinesterase (BChE) inhibition assay.

Future Directions and Conclusion

The existing research on ethopropazine provides a foundation for understanding its role in managing Parkinson's disease symptoms. However, a significant knowledge gap exists regarding the specific pharmacological profile of the (S)-enantiomer. Future research should prioritize the following:

-

Stereoselective Binding Studies: Determination of the binding affinities (Ki) of this compound for all five muscarinic receptor subtypes (M1-M5) is crucial to confirm its selectivity and potency.

-

NMDA Receptor Functional Assays: Quantifying the inhibitory concentration (IC50) of this compound at the NMDA receptor will clarify its potential for neuroprotection against excitotoxicity.

-

In Vivo Studies in PD Models: Investigating the efficacy of this compound in animal models of Parkinson's disease is necessary to assess its impact on motor symptoms and neurodegeneration.

-

Elucidation of Neuroprotective Signaling Pathways: Studies exploring the effect of this compound on pathways such as Akt/GSK3β and neuroinflammatory cascades will provide a deeper understanding of its potential disease-modifying properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Parkinson’s disease models and death signaling: what do we know until now? [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3.5. Cholinesterase Inhibitory Assay [bio-protocol.org]

- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating (S)-Ethopropazine as a Potential P-glycoprotein Inhibitor: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. The identification of P-gp inhibitors is a critical aspect of drug development, aiming to overcome MDR and enhance drug efficacy. This technical guide outlines a comprehensive strategy for investigating a novel compound, using (S)-ethopropazine as a hypothetical candidate, for its potential as a P-glycoprotein inhibitor. This document provides detailed experimental protocols for key in vitro assays, illustrative data tables for comparative analysis, and diagrams of pertinent signaling pathways and experimental workflows to guide researchers in this investigative process.

Introduction to P-glycoprotein and Its Inhibition

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump located in the cell membranes of various tissues, including the intestines, kidneys, liver, and the blood-brain barrier.[1][2] It functions as a biological barrier by expelling a wide array of xenobiotics, including therapeutic agents, from the intracellular to the extracellular space.[1] This action can significantly reduce the oral bioavailability of drugs and is a primary mechanism of multidrug resistance in cancer cells, diminishing the efficacy of chemotherapeutic agents.[3][4]

The inhibition of P-gp is a promising strategy to enhance the therapeutic window of co-administered drugs that are P-gp substrates.[3] By blocking the efflux activity of P-gp, inhibitors can increase the intracellular concentration of these drugs, potentially overcoming resistance and improving treatment outcomes. Therefore, the systematic evaluation of new chemical entities for their interaction with P-gp is a crucial step in modern drug discovery and development.[5][6] This guide uses this compound, a phenothiazine derivative, as a case study to delineate the experimental approach for identifying and characterizing novel P-gp inhibitors.

Quantitative Data on P-glycoprotein Inhibition

The inhibitory potential of a compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables provide examples of IC50 values for known P-gp inhibitors against various probe substrates, which can serve as a benchmark when evaluating a new compound like this compound.

Table 1: IC50 Values of Known P-gp Inhibitors from Cellular Accumulation Assays

| Inhibitor | Probe Substrate | Cell Line | IC50 (µM) |

|---|---|---|---|

| Verapamil | Rhodamine 123 | MCF7R | 2.5 ± 0.4 |

| Cyclosporin A | Rhodamine 123 | MCF7R | 1.8 ± 0.3 |

| Tariquidar | Daunorubicin | HCT-Pgp | 0.05 ± 0.01 |

| Elacridar (GF120918) | Paclitaxel | Caco-2 | 0.02 ± 0.005 |

Table 2: IC50 Values of Known P-gp Inhibitors from Bidirectional Transport Assays

| Inhibitor | Probe Substrate | Cell Line | IC50 (µM) |

|---|---|---|---|

| Verapamil | Digoxin | LLC-MDR1 | 3.9 ± 0.7 |

| Quinidine | Digoxin | Caco-2 | 1.5 ± 0.3 |

| Ketoconazole | Digoxin | LLC-MDR1 | 0.5 ± 0.1 |

Table 3: Stimulation of P-gp ATPase Activity by Known Substrates/Inhibitors

| Compound | Concentration for Max Stimulation (µM) | Maximal Stimulation (% of Basal Activity) |

|---|---|---|

| Verapamil | 50 | 250 |

| Vinblastine | 2 | 300 |

| Paclitaxel | 1 | 200 |

Experimental Protocols

A multi-assay approach is recommended to comprehensively characterize the interaction of a test compound with P-gp.[5] Below are detailed protocols for three fundamental in vitro assays.

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity.[7][8]

-

Materials:

-

Recombinant human P-gp membranes

-

Pgp-Glo™ Assay System (or similar)

-

Test compound (this compound)

-

Positive control (e.g., Verapamil)

-

P-gp ATPase inhibitor (e.g., Sodium Orthovanadate)

-

96-well white opaque plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound (this compound) and controls in the assay buffer.

-

In a 96-well plate, add 25 µg of P-gp membranes to each well.[7]

-

Add the test compound, verapamil (200 µM), or sodium orthovanadate (100 µM) to the respective wells.[7]

-

Initiate the reaction by adding 5 mM MgATP to each well.[7]

-

Incubate the plate at 37°C for 40 minutes.[7]

-

Stop the reaction by adding an ATPase detection reagent.

-

Incubate at room temperature for 20 minutes to allow for signal development.[7]

-

Measure the luminescence using a plate reader.

-

Calculate the change in luminescence relative to the controls to determine the effect of the test compound on P-gp ATPase activity.

-

This assay quantifies the intracellular accumulation of a fluorescent P-gp substrate in cells overexpressing P-gp. An inhibitor will block the efflux of the substrate, leading to increased intracellular fluorescence.[9][10]

-

Materials:

-

P-gp overexpressing cells (e.g., MCF7R, MDR1-MDCK) and parental cells.

-

Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).

-

Test compound (this compound).

-

Positive control inhibitor (e.g., Verapamil).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader or flow cytometer.

-

-

Procedure:

-

Seed the P-gp overexpressing cells in a 96-well plate and culture until a confluent monolayer is formed.

-

Wash the cells with pre-warmed buffer.

-

Incubate the cells with various concentrations of the test compound (this compound) or verapamil for 30 minutes at 37°C.[9]

-

Add the fluorescent substrate (e.g., 5.25 µM Rhodamine 123) to all wells and incubate for another 30-60 minutes at 37°C.[9]

-

Wash the cells with ice-cold buffer to stop the transport.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader.

-

Alternatively, detach the cells and analyze the fluorescence by flow cytometry.

-

Plot the increase in fluorescence against the concentration of the test compound to determine the IC50 value.

-

This is considered the gold-standard assay for confirming P-gp substrates and inhibitors. It measures the transport of a probe substrate across a polarized cell monolayer.[11][12]

-

Materials:

-

Polarized cell line (e.g., Caco-2, LLC-PK1-MDR1) grown on transwell inserts.

-

Probe P-gp substrate (e.g., ³H-Digoxin).

-

Test compound (this compound).

-

Positive control inhibitor (e.g., Quinidine).

-

Liquid scintillation counter.

-

-

Procedure:

-

Culture the cells on transwell inserts for approximately 21 days to allow for differentiation and polarization.

-

Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

For the apical-to-basolateral (A-B) transport, add the probe substrate with or without the test compound to the apical chamber.

-

For the basolateral-to-apical (B-A) transport, add the probe substrate with or without the test compound to the basolateral chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

-

Quantify the amount of probe substrate in the samples using a liquid scintillation counter.

-

Calculate the apparent permeability (Papp) for both directions.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. A significant reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.

-

Mandatory Visualizations

The expression of P-gp is regulated by various signaling pathways, which can be relevant for long-term effects of a drug candidate.[2][13][14]

Caption: Key signaling pathways modulating the expression of the MDR1 gene and P-gp protein.